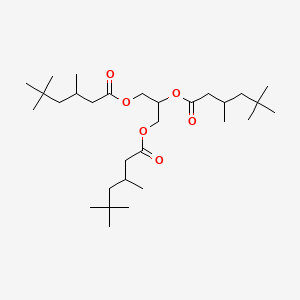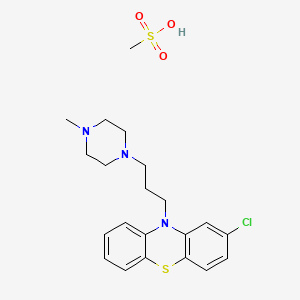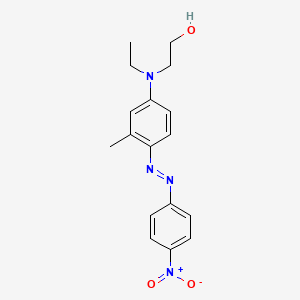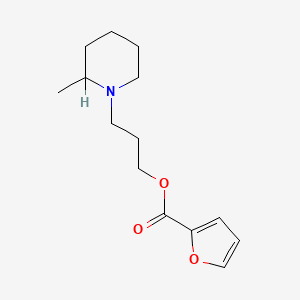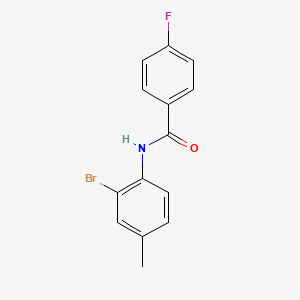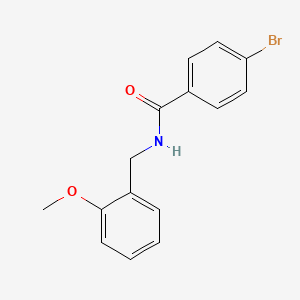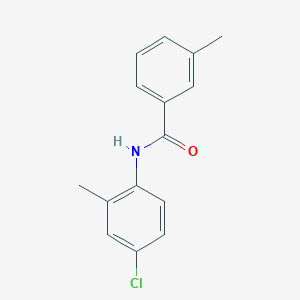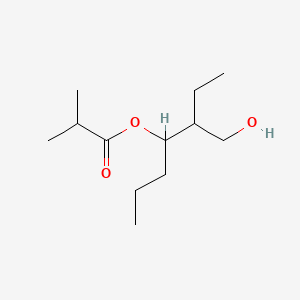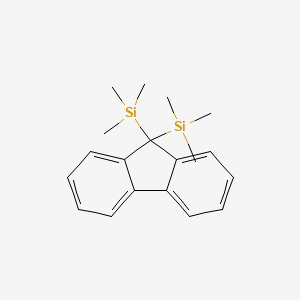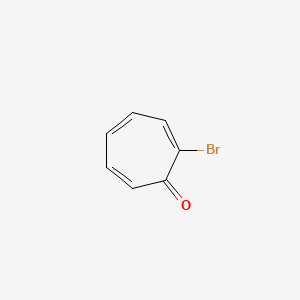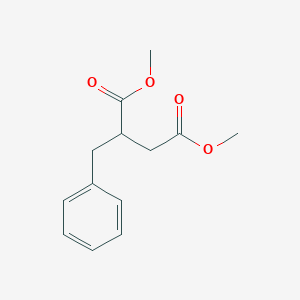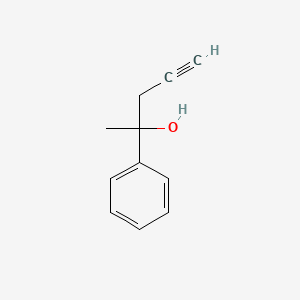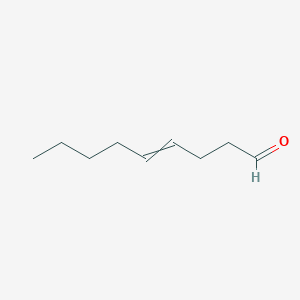
NON-4-ENAL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NON-4-ENAL, can be synthesized through various methods. One common synthetic route involves the oxidation of 4-nonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane . The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound, can be produced through the hydroformylation of octene, followed by oxidation. This method involves the addition of a formyl group to the double bond of octene using a rhodium or cobalt catalyst, followed by oxidation to form the aldehyde .
Analyse Chemischer Reaktionen
Types of Reactions
NON-4-ENAL, undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-nonanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: It can undergo Michael addition reactions with nucleophiles such as thiols, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Addition: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Nonenoic acid.
Reduction: 4-Nonanol.
Addition: Various Michael adducts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
NON-4-ENAL, has several scientific research applications, including:
Wirkmechanismus
NON-4-ENAL, exerts its effects through various mechanisms. It can form adducts with proteins via Michael addition reactions, targeting amino acid residues such as cysteine, histidine, and lysine . This can lead to alterations in protein function and cellular signaling pathways. Additionally, it can undergo Schiff base formation with arginine and lysine residues . These interactions can affect cellular processes such as cell cycle regulation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
NON-4-ENAL, can be compared with other similar compounds, such as:
4-Hydroxynonenal: An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation.
4-Oxo-nonenal: Another lipid peroxidation product that is more reactive than 4-Hydroxynonenal and has been shown to have arrhythmogenic effects.
2-Nonenal: An unsaturated aldehyde with a double bond between the second and third carbon atoms.
This compound, is unique due to its specific structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
non-4-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
QPULDJYQYDGZEI-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCC=O |
Kanonische SMILES |
CCCCC=CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


